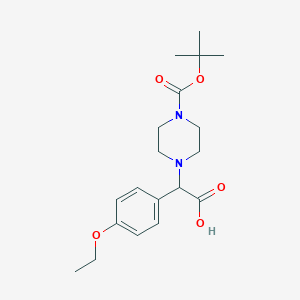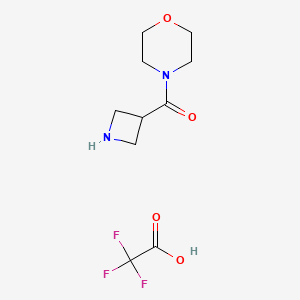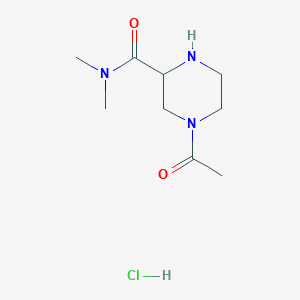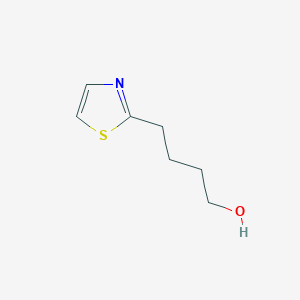
1-Tert-butyl-3,3-dimethylpiperazine
説明
“1-Tert-butyl-3,3-dimethylpiperazine” is a chemical compound with the CAS Number: 1226352-06-2 . It has a molecular weight of 170.3 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 214.309g/mol . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors .
科学的研究の応用
Redox Isomerism in Complex Synthesis
The compound has been utilized in the study of redox isomerism via intramolecular electron transfer in complex synthesis. For instance, 정옥상 et al. (1997) investigated the temperature-dependent magnetic moments and electronic spectra of a complex involving 1,4-dimethylpiperazine, demonstrating its utility in understanding intramolecular electron transfer processes (정옥상 et al., 1997).
Antioxidant Activity Studies
The compound has been used in the exploration of antioxidant activities. For example, M. Lucarini et al. (2001) conducted thermochemical and kinetic studies on antioxidants, including 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, highlighting its significance in understanding homolytic reactivity and potential use as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).
Synthesis of Novel Compounds
1-Tert-butyl-3,3-dimethylpiperazine and its derivatives have been synthesized and studied for various applications. J. Amato et al. (2005) described efficient routes to synthesize 1-tert-butyl-4-chloropiperidine, which showcases the versatility of such compounds in chemical synthesis (Amato et al., 2005).
NMR Tagging in Protein Research
In protein research, O-tert-Butyltyrosine, a derivative, serves as an effective NMR tag. Wan-Na Chen et al. (2015) demonstrated its use in observing protein structures in high-molecular-weight systems and measuring submicromolar ligand binding affinities (Chen et al., 2015).
Polymerization Inhibitor
Its use as a polymerization inhibitor was explored by A. Studer et al. (1995), who synthesized new chiral auxiliaries, including tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for potential applications in polymer science (Studer et al., 1995).
In Pesticide Degradation Studies
H. Lutze et al. (2015) used tert-butyl groups in their study on the degradation of chlorotriazine pesticides by sulfate radicals, indicating its role in environmental science and potential use in pollution control (Lutze et al., 2015).
Synthesis of Piperidine Derivatives
The compound's derivatives have been synthesized for diverse applications. A. I. Moskalenko et al. (2014) used tert-butyl 4-oxopiperidine-1-carboxylate in the synthesis of piperidine derivatives, further extending its applications in organic synthesis (Moskalenko et al., 2014).
Safety and Hazards
The safety information for “1-Tert-butyl-3,3-dimethylpiperazine” indicates that it is a dangerous compound . It has hazard statements H226, H302, H312, H314, H332, H335 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
1-tert-butyl-3,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGZKCBJURQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)


![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)
